REACTION_CXSMILES
|
[NH:1]1[CH2:6][C:5](=[O:7])[NH:4][CH2:3][C:2]1=[O:8].[C:9]([O-:12])(=O)[CH3:10].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([N:1]1[CH2:6][C:5](=[O:7])[N:4]([C:9](=[O:12])[CH3:10])[CH2:3][C:2]1=[O:8])(=[O:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1C(CNC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1C(CNC(C1)=O)=O
|
Name
|
|
Quantity
|
17.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After Ac2O was removed by evaporation
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in AcOEt
|
Type
|
WASH
|
Details
|
washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized from EtOAc with ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CN(C(C1)=O)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |